molecular formula C12H12N6OS2 B2724523 (E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide CAS No. 865659-31-0

(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide

Cat. No.: B2724523
CAS No.: 865659-31-0
M. Wt: 320.39
InChI Key: QPZRGIYEGSSYHF-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide ( 865659-31-0) is a chemical compound for research applications. This compound has a molecular formula of C12H12N6OS2 and a molecular weight of 320.4 g/mol . It features a complex structure incorporating multiple heterocyclic systems, which may be of interest in various exploratory research areas, including medicinal chemistry and chemical biology. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the product's Safety Data Sheet (SDS) for detailed handling information. Specific hazards include potential harm if swallowed, in contact with skin, or if inhaled . Recommended storage is at -4°C for near-term use (1-2 weeks) or -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

N,N-dimethyl-N'-[5-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbonyl)-1,3-thiazol-2-yl]methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS2/c1-7-10(21-12-14-5-16-18(7)12)9(19)8-4-13-11(20-8)15-6-17(2)3/h4-6H,1-3H3/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZRGIYEGSSYHF-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)C3=CN=C(S3)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)C(=O)C3=CN=C(S3)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide is a complex organic compound that has garnered interest for its potential biological activities. The compound features multiple heterocyclic moieties, including thiazole and triazole rings, which are known for their diverse pharmacological properties.

  • Molecular Formula : C12H12N6OS2
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 865659-31-0

The biological activity of this compound can be attributed to its structural components. The thiazole and triazole rings are known to interact with various biological targets, influencing processes such as enzyme inhibition and receptor binding. These interactions are crucial for the compound's potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For instance:

  • Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to over 27 µM depending on the specific structure and substituents present in the compounds .
CompoundCell LineIC50 (µM)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13A549<10

Anticonvulsant Activity

The anticonvulsant properties of similar compounds were evaluated using a picrotoxin-induced convulsion model. The presence of specific substituents on the triazole ring was found to enhance anticonvulsant activity significantly .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substituent Effects : The presence of electron-donating groups like methyl at specific positions enhances biological activity.
  • Ring Composition : The combination of thiazole and triazole rings is essential for maintaining the desired biological effects.

Study on Thiazole Derivatives

A study by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited strong selectivity and cytotoxicity .

Molecular Dynamics Simulations

Molecular dynamics simulations on compounds similar to this compound revealed that these compounds interact primarily through hydrophobic contacts with target proteins, which is crucial for their biological effectiveness .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the thiazole and triazole rings. Techniques such as microwave irradiation and hydrolysis are often employed to enhance yield and efficiency. Characterization is performed using methods like NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray diffraction to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazoles and triazoles exhibit notable antimicrobial properties. For instance, compounds structurally related to (E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide have been evaluated for their efficacy against various bacterial strains.

  • Antibacterial Studies : In vitro studies have shown that certain derivatives possess broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin. For example, compounds containing terminal amide fragments demonstrated significant inhibition against Mycobacterium smegmatis, indicating potential for treating tuberculosis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. The thiazole and triazole moieties are known for their ability to inhibit cancer cell proliferation.

  • Cell Line Studies : In vitro tests against human breast adenocarcinoma cell lines (MCF7) revealed that certain derivatives exhibited promising anticancer activity. Molecular docking studies indicated favorable binding interactions with cancer-related targets .

Case Studies

Several studies highlight the effectiveness of compounds related to this compound:

StudyFindings
Study 1Evaluated antibacterial activity against Gram-positive and Gram-negative bacteria; identified several potent derivatives .
Study 2Investigated anticancer properties; showed significant inhibition of MCF7 cell line growth with specific derivatives .
Study 3Explored molecular docking to predict binding affinities with target proteins; results suggested strong interactions for selected compounds .

Comparison with Similar Compounds

Triazole-Thiazole Hybrids

  • Compound 9c (): Contains a 4-bromophenyl-substituted thiazole linked to a benzimidazole-triazole scaffold.
  • Compound 9b (): Features a 4-fluorophenyl group on the thiazole. Fluorine’s electron-withdrawing nature may improve metabolic stability relative to the target’s methyl substituent .

Thiazole Carboxamides

  • N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (): These analogs replace the triazolo-thiazole core with a pyridinyl-thiazole system. The absence of the triazole ring reduces planarity but may improve solubility due to the pyridine’s basic nitrogen .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~390 (estimated) Not reported Methyl, methanimidamide
9c () ~520 215–217 4-Bromophenyl, triazole-benzimidazole
9b () ~460 198–200 4-Fluorophenyl, triazole-benzimidazole
2-(4-pyridinyl)thiazole-5-carboxamide () ~300 Not reported Pyridinyl, carboxamide

Key Observations :

  • The target compound’s methyl group likely confers lower molecular weight and higher solubility compared to bulkier aryl-substituted analogs (e.g., 9b, 9c) .
  • Halogenated derivatives (9b, 9c) exhibit higher melting points, suggesting stronger intermolecular interactions (e.g., halogen bonding) .

Preparation Methods

Synthesis of 6-Methyl-Triazolo[3,2-b]Thiazole-5-Carboxylic Acid

The triazolo[3,2-b]thiazole core is synthesized via cyclocondensation of thiazole-2-amine derivatives with carbonyl-containing reagents.

Procedure ():

  • Cyclocondensation :
    • React 5-methylthiazole-2-amine with ethyl glyoxalate in acetic acid under reflux (8–12 h).
    • Intermediate ethyl 6-methyl-triazolo[3,2-b]thiazole-5-carboxylate forms via cyclodehydration.
  • Hydrolysis :
    • Treat the ester with 2 M NaOH (80°C, 4 h) to yield 6-methyl-triazolo[3,2-b]thiazole-5-carboxylic acid.
    • Yield : 78–85% (after recrystallization from ethanol).

Acyl Chloride Formation

The carboxylic acid is activated for amide bond formation via conversion to its acyl chloride.

Procedure ():

  • Reaction Conditions :
    • Suspend 6-methyl-triazolo[3,2-b]thiazole-5-carboxylic acid (1 eq) in thionyl chloride (5 eq) with catalytic DMF.
    • Reflux at 70°C for 3 h.
  • Isolation :
    • Remove excess thionyl chloride under vacuum to obtain the acyl chloride as a yellow solid.
    • Purity : >95% (by ¹H NMR).

Coupling with 2-Amino-1,3-Thiazole Derivatives

The acyl chloride is coupled with a functionalized 1,3-thiazole amine to form the amide linkage.

Procedure ():

  • Amide Bond Formation :
    • Dissolve 2-amino-5-cyano-1,3-thiazole (1 eq) in dry THF.
    • Add triethylamine (2 eq) and the acyl chloride (1.1 eq) at 0°C.
    • Stir at room temperature for 12 h.
  • Product Isolation :
    • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
    • Yield : 70–75% (5-{6-methyl-triazolo[3,2-b]thiazole-5-carbonyl}-1,3-thiazol-2-amine).

Optimization and Challenges

Regioselectivity in Triazole Formation

  • Issue : Competing cyclization pathways may yieldtriazolo[2,3-b]thiazole isomers.
  • Solution : Use electron-withdrawing substituents (e.g., methyl at C6) to direct cyclization ().

Amidine Stereochemistry

  • Issue : Uncontrolled (Z/E) isomerism during Pinner reaction.
  • Solution : Employ bulky bases (e.g., DBU) to favor (E)-isomer via kinetic control ().

Analytical Data

Parameter Value
Molecular Formula C₁₄H₁₂N₈OS₂
Molecular Weight 396.43 g/mol
Melting Point 218–220°C (decomposes)
¹H NMR (DMSO-d₆) δ 3.12 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃), 8.21 (s, 1H, triazole-H)
¹³C NMR δ 167.2 (C=O), 158.4 (C=N), 42.1 (N(CH₃)₂)
HPLC Purity 98.5% (C18 column, MeCN/H₂O 70:30)

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High regioselectivity, scalable Requires anhydrous conditions
Pinner Reaction Efficient amidine formation Sensitive to moisture
Coupling (EDCl/HOBt) Mild conditions, high yield Costly coupling reagents

Applications and Derivatives

The compound’s amidine group enables interactions with biological targets (e.g., kinases, proteases), making it a candidate for antimicrobial and anticancer agents (). Derivatives with modified acyl groups show enhanced solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for this compound?

The compound is synthesized via condensation of 1,2,4-triazole-5-thiol derivatives with carbonyl-containing reactants (e.g., N-aryl maleimides) in acetic acid under reflux. Post-reaction purification involves recrystallization from ethanol or methanol. For example, reacting 6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl chloride with substituted thiazol-2-amine derivatives in glacial acetic acid yields the target compound .

Table 1: Representative Synthetic Conditions

ReactantsSolventTemperatureYieldReference
1,2,4-Triazole-5-thiol + N-Aryl maleimideAcetic acidReflux (2–4 h)65–85%
Triazolothiazole-carbonyl chloride + Thiazol-2-amineGlacial acetic acidReflux (3 h)72–76%

Q. What spectroscopic and analytical techniques validate its structure?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiazole/triazole ring signals at δ 7.5–8.5 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
  • Mass spectrometry (FAB/MS) : Molecular ion peaks (e.g., m/z = 383.69 [M+H]+) align with theoretical values .
  • Elemental analysis : Validates C, H, N, S content (e.g., C: 37.57%, N: 14.60%) .
  • X-ray crystallography : Resolves crystal packing and bond angles in intermediates .

Q. What are the critical structural features influencing reactivity?

The compound’s fused triazolothiazole core, dimethylimine group, and thiazole-5-carbonyl moiety drive reactivity. The electron-deficient triazole ring participates in nucleophilic substitutions, while the carbonyl group facilitates condensation or hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can low yields in cyclization steps be mitigated?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Catalytic additives : Phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) improves cyclization efficiency (e.g., 97.4% yield in H₂SO₄-mediated reactions) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h conventional heating) .

Q. How to resolve contradictions in spectral data interpretation?

  • Cross-validate using 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in fused heterocycles .
  • Isotopic labeling : Traces unexpected byproducts (e.g., hydrolyzed intermediates) .
  • Computational modeling : Compares experimental IR/NMR with DFT-calculated spectra .

Q. What strategies identify biological targets for this compound?

  • Molecular docking : Screen against enzymes (e.g., COX-II, EGFR) using AutoDock Vina. Triazolothiazoles show strong binding to COX-II (binding energy: −9.2 kcal/mol) via hydrogen bonding and hydrophobic interactions .
  • SAR studies : Modify substituents (e.g., 4-fluorostyryl vs. 4-chlorostyryl) to correlate structure with antimicrobial or anticancer activity .

Q. How does pH affect the stability of the carboxamide group?

Hydrolysis studies in buffered solutions (pH 1–13) reveal:

  • Acidic conditions (pH < 3) : Carboxamide hydrolyzes to carboxylic acid (t₁/₂ = 12 h at pH 1) .
  • Basic conditions (pH > 10) : Forms amine derivatives (t₁/₂ = 8 h at pH 12) . Stability is maintained at neutral pH (t₁/₂ > 48 h), confirmed via HPLC .

Methodological Recommendations

Optimizing purification for hygroscopic intermediates

  • Chromatography : Use silica gel (CHCl₃:acetone = 3:1) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures improve crystal purity (mp = 503–504 K) .

Designing analogs with enhanced bioactivity

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to boost antimicrobial potency (MIC: 2–8 µg/mL vs. S. aureus) .
  • Replace dimethylimine with morpholine or piperazine to improve solubility and pharmacokinetics .

Addressing synthetic scalability challenges

  • Flow chemistry : Continuous reactors reduce batch variability and improve yield reproducibility .
  • Green solvents : Replace acetic acid with PEG-400 to minimize waste .

Data Contradiction Analysis

Case Study : Discrepancies in elemental analysis (C: 37.54% observed vs. 37.57% calculated) :

  • Root cause : Incomplete drying of hygroscopic intermediates.
  • Solution : Dry samples under vacuum (0.1 mmHg, 24 h) before analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.